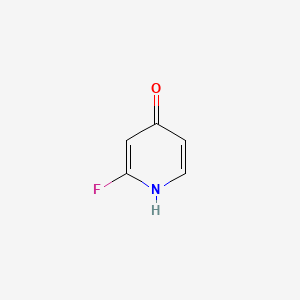

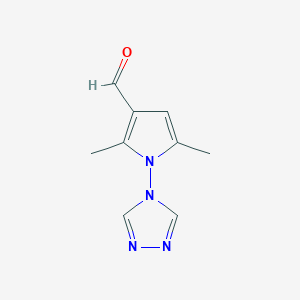

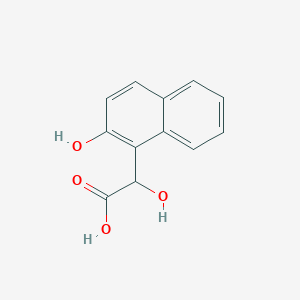

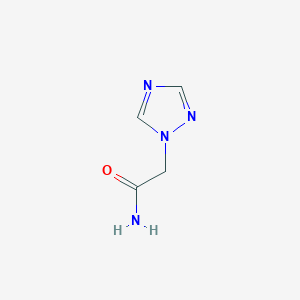

![molecular formula C10H10ClN3O2 B1303207 6-cloro-N-(2-hidroxietil)imidazo[1,2-a]piridina-2-carboxamida CAS No. 885949-61-1](/img/structure/B1303207.png)

6-cloro-N-(2-hidroxietil)imidazo[1,2-a]piridina-2-carboxamida

Descripción general

Descripción

6-Chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide, also known as 6-Cl-HEP, is a synthetic compound that has been studied extensively in a variety of scientific fields. 6-Cl-HEP has been found to have a wide range of potential applications, from pharmaceuticals to biochemistry and physiology.

Aplicaciones Científicas De Investigación

Química Medicinal: Agentes Antituberculosos

Este compuesto ha sido estudiado por su potencial para combatir la tuberculosis (TB). Los análogos de imidazo[1,2-a]piridina, incluido este compuesto, han mostrado una actividad significativa contra la tuberculosis multirresistente (MDR-TB) y la tuberculosis extremadamente resistente a los medicamentos (XDR-TB) . La relación estructura-actividad y el modo de acción de estos compuestos son áreas de investigación cruciales, que contribuyen al desarrollo de nuevos fármacos antituberculosos.

Ciencia de Materiales: Caracterización Estructural

El andamiaje de imidazo[1,2-a]piridina es reconocido por su caracterización estructural, que puede ser útil en la ciencia de los materiales . Este compuesto podría explorarse para crear nuevos materiales con propiedades electrónicas o fotónicas específicas.

Bioquímica: Investigación Proteómica

Este compuesto se utiliza en la investigación proteómica, donde puede desempeñar un papel en el estudio de las interacciones y funciones de las proteínas . Sus propiedades bioquímicas podrían ayudar a comprender los complejos procesos biológicos a nivel molecular.

Farmacología: Desarrollo de Fármacos

En farmacología, el papel del compuesto en el desarrollo de fármacos está relacionado con sus aplicaciones en química medicinal. Podría formar parte de una biblioteca más grande de compuestos que se están cribando para su actividad farmacológica contra diversas enfermedades .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been studied for their interaction with various targets in the context of tuberculosis treatment .

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues have been associated with the treatment of tuberculosis, suggesting they may interact with pathways related to this disease .

Result of Action

Imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb .

Análisis Bioquímico

Biochemical Properties

6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in metabolic pathways and proteins that regulate cellular functions . The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity . For example, it has been observed to inhibit certain enzymes involved in the synthesis of nucleic acids, thereby affecting cellular replication processes .

Cellular Effects

The effects of 6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been reported to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, 6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of enzymatic activity, leading to downstream effects on cellular processes . For instance, the compound has been shown to inhibit the activity of DNA polymerase, thereby preventing DNA replication and cell proliferation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but can degrade over time when exposed to light or high temperatures . Long-term exposure to the compound has been associated with sustained inhibition of cellular proliferation and induction of apoptosis in various cell lines .

Dosage Effects in Animal Models

The effects of 6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . Threshold effects have also been reported, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity .

Metabolic Pathways

6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can affect metabolic flux by inhibiting key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle . This inhibition can lead to changes in metabolite levels and energy production, ultimately impacting cellular function and viability .

Transport and Distribution

The transport and distribution of 6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness . For example, the compound may accumulate in the nucleus, where it can interact with DNA and nuclear proteins to exert its effects .

Subcellular Localization

The subcellular localization of 6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide is an important factor that affects its activity and function . The compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . Targeting signals and post-translational modifications may direct the compound to these compartments, where it can interact with specific biomolecules and exert its effects . For instance, its localization in the nucleus allows it to interact with DNA and transcription factors, influencing gene expression and cellular responses .

Propiedades

IUPAC Name |

6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O2/c11-7-1-2-9-13-8(6-14(9)5-7)10(16)12-3-4-15/h1-2,5-6,15H,3-4H2,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHJKOCOMSOFRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1Cl)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301175657 | |

| Record name | 6-Chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301175657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885949-61-1 | |

| Record name | 6-Chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301175657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.